tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a benzylamino substituent at position 4. The benzyl group is substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5. These substituents confer unique electronic and steric properties, making the molecule a candidate for pharmaceutical and organic synthesis applications. Its synthesis likely involves reductive amination between tert-butyl 4-aminopiperidine-1-carboxylate and 3-fluoro-4-(trifluoromethyl)benzaldehyde, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
tert-butyl 4-[[3-fluoro-4-(trifluoromethyl)phenyl]methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)24-8-6-13(7-9-24)23-11-12-4-5-14(15(19)10-12)18(20,21)22/h4-5,10,13,23H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLDGQJYGBJKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109436 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-93-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorinated Benzylamino Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorinated amine.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a tert-butyl group, and a trifluoromethyl-substituted benzylamino moiety. Its molecular formula is with a molecular weight of approximately 376.40 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[3-fluoro-4-(trifluoromethyl)phenyl]methylamino]piperidine-1-carboxylate |
| CAS Number | 1322200-93-0 |
| Molecular Weight | 376.4 g/mol |
| InChI | InChI=1S/C18H24F4N2O2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural features suggest potential activity as an inhibitor or modulator in several biological systems.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Antidepressant Activity : Compounds containing piperidine rings have been studied for their potential antidepressant effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The presence of fluorinated groups may enhance the compound's ability to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Anti-inflammatory Activity Research
Research into the anti-inflammatory potential of fluorinated compounds has shown promising results. For instance, studies have indicated that fluorinated analogs can reduce pro-inflammatory cytokine levels in vitro. The unique trifluoromethyl group in this compound may enhance its anti-inflammatory properties through improved receptor binding and activity modulation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)aniline | C7H6F3N | Simple structure, used in dye synthesis |
| N,N-Dimethylpiperidin-4-amines | C8H18N2 | Similar piperidine structure, varying substituents |
| 3-Fluoro-N-(trifluoromethyl)benzamide | C8H6F4N | Contains similar fluorinated groups |
These comparisons highlight the unique attributes of this compound that may enhance its efficacy in therapeutic applications.
Scientific Research Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and neuropharmacology. The following sections detail its applications:
Anticancer Properties
Recent studies indicate that compounds similar to tert-butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. For instance, research has shown that modifications in the piperidine structure can lead to enhanced inhibition of specific kinases involved in tumor growth .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neurological Applications
The compound's structural features suggest potential use in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for developing treatments for conditions like depression and anxiety disorders.
Research Findings : Investigations into similar piperidine derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Antimicrobial Activity
Some studies have indicated that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt bacterial membranes or interfere with metabolic pathways.
Evidence : Research has highlighted that certain piperidine derivatives possess broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to analogs with only fluorine substituents .
- Substitution Position: Substituents on the benzyl group (e.g., 3,5-bis-CF₃ vs.
- Piperidine Modifications: Difluoro or amino groups on the piperidine ring (e.g., compound ) can alter ring conformation and solubility .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP compared to difluoro analogs (e.g., vs. target compound) .
- Solubility : Fluorine and -CF₃ substituents reduce aqueous solubility but improve blood-brain barrier permeability .
- Stability : tert-Butyl carbamate protects the piperidine amine, enhancing stability under acidic conditions .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate?
- Methodological Answer: Synthesis optimization involves careful selection of reaction conditions. For analogous piperidine-carboxylates, hydrazine hydrochlorides are reacted with intermediates under reflux in ethanol, followed by purification via silica gel column chromatography (e.g., using hexane/ethyl acetate gradients). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (e.g., 20–80°C), and using catalysts like triethylamine to enhance yields (81–89%). Post-synthesis, confirm purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Use a combination of:
- 1H/13C-NMR : To confirm proton environments and carbon骨架, focusing on shifts for the piperidine ring (δ ~3.5–4.5 ppm) and tert-butyl group (δ ~1.4 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amine (N-H) bonds (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the molecular formula .
Q. What safety protocols should be followed during handling?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particles are generated .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Emergency Measures : Equip labs with eye-wash stations and ensure access to CO₂/dry chemical fire extinguishers due to flammability risks .
Advanced Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine absolute configuration. Key steps:
- Grow crystals via slow evaporation (e.g., in ethanol/water).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Refine structures using anisotropic displacement parameters, achieving R-factors <0.05 for high precision .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40–60°C for 4–8 weeks. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for tert-butyl esters) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer:
- Analog Synthesis : Modify the benzylamino substituent (e.g., replace -CF₃ with -Br/-Cl) to assess electronic effects .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate IC₅₀ values with substituent hydrophobicity (logP) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic profiles .
Q. How should researchers address contradictory spectral data during characterization?
- Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 09) .
- High-Resolution MS : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance) .
- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by varying temperature (25–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
